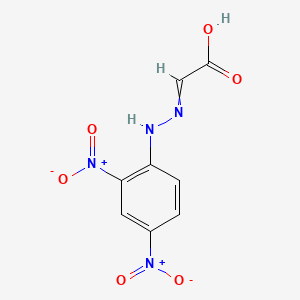

Glyoxylate 2,4-dinitrophenylhydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIUGEKEJZNTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953550 | |

| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-42-7 | |

| Record name | Glyoxylate 2,4-dinitrophenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Glyoxylate 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxylic acid is a key intermediate in various metabolic pathways and industrial processes. Its accurate quantification and characterization are crucial. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form glyoxylate 2,4-dinitrophenylhydrazone is a widely used method to enhance its detection and analysis, particularly for chromatographic techniques. This technical guide provides a detailed overview of the synthesis of this compound, followed by a comprehensive analysis of its characterization using modern analytical techniques. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to assist researchers in their laboratory work.

Synthesis of this compound

The synthesis is a classic condensation reaction between the aldehyde functional group of glyoxylic acid and the hydrazine group of 2,4-dinitrophenylhydrazine. The reaction is typically carried out in an acidic medium, which catalyzes the nucleophilic addition-elimination mechanism, resulting in the formation of a stable hydrazone derivative. This derivative is highly colored and possesses a strong chromophore, making it ideal for spectrophotometric and chromatographic detection.[1][2]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of DNPH on the carbonyl carbon of glyoxylic acid, followed by the dehydration of the resulting intermediate to form the C=N double bond of the hydrazone.

Experimental Protocol: Synthesis

This protocol is based on established methods for the derivatization of carbonyl compounds with DNPH for analytical purposes.[1]

Materials:

-

Glyoxylic acid (50% solution in water)

-

2,4-dinitrophenylhydrazine (DNPH)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Prepare the DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., methanol) and carefully add a strong acid like HCl to achieve a final pH of approximately 1.75. The molar ratio of DNPH to the expected amount of glyoxylic acid should be at least 6:1 to ensure complete reaction.[1]

-

Reaction Mixture: In a reaction vessel, add the glyoxylic acid solution to the prepared DNPH reagent.

-

Reaction Conditions: Heat the mixture to approximately 70°C and maintain this temperature with stirring for about 150 minutes to ensure the reaction goes to completion.[1]

-

Precipitation and Isolation: Upon completion, the this compound product, being less soluble, will precipitate out of the solution, often upon cooling.

-

Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the collected crystals with a small amount of cold water and then a cold alcohol (e.g., ethanol) to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at a low temperature to avoid decomposition. The resulting product is a yellow-to-orange crystalline solid.

Characterization of this compound

Confirmation of the successful synthesis and purity of the product requires a combination of chromatographic and spectroscopic techniques. The derivatization introduces a dinitrophenyl group, which is leveraged by several analytical methods.

Chromatographic Analysis

Chromatography is essential for separating the product from any unreacted starting materials and for distinguishing between potential isomers. The reaction can produce two geometric isomers (cis and trans or E and Z) of the hydrazone, which may be separable by chromatography.[3]

2.1.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the reaction progress and assessing the purity of the final product.

-

Experimental Protocol:

-

Stationary Phase: Use silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a common starting point. The polarity can be adjusted to achieve optimal separation.

-

Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent like ethyl acetate or acetonitrile.

-

Spotting and Development: Spot the samples alongside the starting materials (glyoxylic acid and DNPH) on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

-

Visualization: The product spots are intensely colored (yellow/orange) and can be visualized directly. They will also appear under UV light (254 nm). The Rf value of the product will be distinct from the starting materials.

-

2.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantitative analysis and separation of the product isomers.[1][4]

-

Experimental Protocol:

-

Column: A reverse-phase C18 or a polar-embedded column (e.g., Phenomenex Synergi Polar-RP) is typically used.[1]

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is common.

-

Detector: A UV-Vis or Diode Array Detector (DAD) set to the absorbance maximum of the hydrazone (around 360 nm) is used for detection and quantification.[3][4]

-

Sample Preparation: Prepare samples in the mobile phase or a compatible solvent like acetonitrile.

-

Analysis: Inject the sample and analyze the resulting chromatogram for retention time and peak purity. The presence of two distinct peaks may indicate the separation of cis and trans isomers.[3]

-

Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

2.2.1. UV-Visible Spectroscopy

The 2,4-dinitrophenylhydrazone derivative has a strong UV-Vis absorbance due to the extended π-conjugation of the aromatic system and the hydrazone moiety.

-

Experimental Protocol:

-

Solvent: Use a UV-grade solvent such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the purified product in the chosen solvent.

-

Measurement: Record the absorbance spectrum from approximately 200 nm to 600 nm.

-

Data Analysis: The spectrum is expected to show characteristic absorbance maxima (λmax). For this compound, a strong absorption peak is observed around 360 nm.[3] Other DNPH derivatives show intense peaks between 350 nm and 370 nm.[5][6]

-

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

-

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

Experimental Protocol:

-

Solvent: Use a deuterated solvent such as DMSO-d₆ or CDCl₃, in which the compound is soluble.

-

Measurement: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

Summary of Quantitative Data

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: Chromatographic Data

| Parameter | Technique | Typical Value | Reference |

|---|---|---|---|

| Rf Value | TLC | Dependent on mobile phase | General Knowledge |

| Retention Time | HPLC (RP-C18) | Dependent on conditions | [1] |

| Isomer Separation | TLC/HPLC | Possible to resolve two spots/peaks |[3] |

Table 2: Spectroscopic Data

| Parameter | Technique | Expected Value | Reference |

|---|---|---|---|

| λmax | UV-Vis | ~360 nm | [3] |

| N-H Stretch | IR | 3280-3330 cm⁻¹ | [7] |

| Aromatic C-H Stretch | IR | ~3100 cm⁻¹ | [7] |

| C=O Stretch (Acid) | IR | 1700-1725 cm⁻¹ | General Knowledge |

| C=N Stretch | IR | ~1620 cm⁻¹ | [7] |

| Aromatic C=C Stretch | IR | 1580-1600 cm⁻¹ | [7] |

| Ar-NO₂ Stretch | IR | 1515 cm⁻¹ (asym), 1330 cm⁻¹ (sym) | [7] |

| Aromatic Protons | ¹H NMR | 7.9 - 9.2 ppm | [8] |

| Hydrazone CH | ¹H NMR | 7.5 - 8.0 ppm | [9] |

| Glyoxylate CH | ¹H NMR | ~5.1 ppm (for parent acid) | [10] |

| Carboxyl Carbon | ¹³C NMR | 165 - 180 ppm | [10] |

| Imine Carbon (C=N) | ¹³C NMR | 140 - 150 ppm | General Knowledge |

| Aromatic Carbons | ¹³C NMR | 115 - 150 ppm | General Knowledge |

Note: NMR chemical shifts are estimates based on the parent compounds and similar hydrazone structures. Exact values will depend on the solvent and specific isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Use of 2,4-dinitrophenylhydrazone of glyoxylic acid for the determination of glyoxylic acid by the chromatographic-spectrophotometric method and by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dinitrophenylhydrazine(119-26-6) 1H NMR spectrum [chemicalbook.com]

- 9. ACETALDEHYDE 2,4-DINITROPHENYLHYDRAZONE(1019-57-4) 1H NMR [m.chemicalbook.com]

- 10. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]

Glyoxylate 2,4-dinitrophenylhydrazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxylate 2,4-dinitrophenylhydrazone is a hydrazone derivative formed from the reaction of glyoxylic acid and 2,4-dinitrophenylhydrazine. This compound is of significant interest in analytical chemistry, particularly for the detection and quantification of glyoxylic acid, a key intermediate in various metabolic pathways, including the glyoxylate cycle. This technical guide provides a detailed overview of the known chemical properties of this compound, including its synthesis, spectral characteristics, and analytical applications. Due to the limited availability of comprehensive data for this specific derivative, information from closely related compounds is included for comparative purposes where relevant.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₈H₆N₄O₆.[1] It is typically a yellow to orange solid, a characteristic feature of many dinitrophenylhydrazones.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3158-42-7 | [1][2] |

| Molecular Formula | C₈H₆N₄O₆ | [1] |

| Molecular Weight | 254.16 g/mol | [1] |

| Predicted pKa | 8.18 ± 0.10 | [1] |

| Melting Point | Data not available. For comparison, the melting point of 2,4-dinitrophenylhydrazine is 198-202 °C (decomposes)[3], and other dinitrophenylhydrazone derivatives have characteristic melting points (e.g., acetone derivative: 125-127 °C).[4] | |

| Boiling Point | Data not available. Generally, dinitrophenylhydrazones have high boiling points and may decompose before boiling. | |

| Solubility | Data not available for the glyoxylate derivative. Dinitrophenylhydrazones are generally poorly soluble in water but soluble in organic solvents. For example, cyclohexanone 2,4-dinitrophenylhydrazone is soluble in chloroform.[5] | |

| Appearance | Expected to be a yellow to orange crystalline solid.[3] |

Synthesis and Reactivity

This compound is synthesized via a condensation reaction between glyoxylic acid and 2,4-dinitrophenylhydrazine (DNPH). This reaction is a classic method for the qualitative and quantitative analysis of aldehydes and ketones. The reaction involves the nucleophilic attack of the amino group of DNPH on the carbonyl carbon of glyoxylic acid, followed by the elimination of a water molecule to form the hydrazone. The reaction is typically acid-catalyzed.

The presence of the carboxylic acid group and the imine functionality suggests that this compound can undergo further reactions, such as esterification at the carboxyl group or reduction of the imine bond. The compound can exist as cis and trans isomers due to the C=N double bond, and these isomers can sometimes be separated by chromatographic techniques such as thin-layer chromatography (TLC).[6]

Spectral Data

Detailed spectral data for isolated this compound is not extensively reported. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.

UV-Visible Spectroscopy

In analytical applications, the formation of this compound is monitored spectrophotometrically. The derivative exhibits a maximum absorbance (λmax) at approximately 360 nm, which is used for its quantification.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference (for similar functional groups) |

| ~3300 | N-H | Stretching | [7] |

| ~3100 | Aromatic C-H | Stretching | [7] |

| ~3000-2500 | O-H (Carboxylic Acid) | Stretching (broad) | |

| ~1710 | C=O (Carboxylic Acid) | Stretching | [8] |

| ~1620 | C=N | Stretching | [7] |

| ~1590, ~1470 | Aromatic C=C | Stretching | [9] |

| ~1515 | Ar-NO₂ | Asymmetric Stretching | [7] |

| ~1330 | Ar-NO₂ | Symmetric Stretching | [7] |

| ~1200 | C-O (Carboxylic Acid) | Stretching | |

| ~1140 | C-N | Stretching | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference (for similar structures) |

| ¹H NMR | ||||

| Aromatic Protons | 7.9 - 9.1 | m | Protons on the dinitrophenyl ring. | [10] |

| Imine Proton (-CH=N-) | 7.5 - 8.0 | s | May show cis/trans isomerism. | |

| N-H Proton | 11.0 - 12.0 | s (broad) | Exchangeable with D₂O. | [10] |

| Carboxylic Acid Proton | 10.0 - 13.0 | s (broad) | Exchangeable with D₂O. | |

| ¹³C NMR | ||||

| Carbonyl Carbon (C=O) | 160 - 170 | [11] | ||

| Imine Carbon (C=N) | 140 - 150 | [12] | ||

| Aromatic Carbons | 115 - 150 | [11][12] |

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the standard synthesis of dinitrophenylhydrazones.

Materials:

-

Glyoxylic acid

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Ethanol (or a suitable solvent)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent such as ethanol. A common preparation, known as Brady's reagent, involves dissolving DNPH in methanol with the addition of concentrated sulfuric acid.[3]

-

Dissolve glyoxylic acid in a minimal amount of the same solvent.

-

Add the glyoxylic acid solution to the DNPH solution.

-

The formation of a yellow to orange precipitate indicates the formation of this compound.[3] The reaction may require gentle heating to proceed to completion.

-

Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove unreacted starting materials and impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile.[13][14]

Caption: Synthesis of this compound.

Analytical Determination of Glyoxylic Acid

This protocol outlines the use of this compound for the quantification of glyoxylic acid.

Materials:

-

Sample containing glyoxylic acid

-

2,4-Dinitrophenylhydrazine solution (as described above)

-

Spectrophotometer

Procedure:

-

Mix a known volume of the sample with an excess of the 2,4-dinitrophenylhydrazine solution.

-

Allow the reaction to proceed to completion. The reaction time and temperature may need to be optimized.

-

After the reaction, dilute the mixture to a known volume with a suitable solvent.

-

Measure the absorbance of the resulting solution at 360 nm using a spectrophotometer.[6]

-

Quantify the concentration of glyoxylic acid in the original sample by comparing the absorbance to a standard curve prepared with known concentrations of glyoxylic acid.

Caption: Workflow for the analytical determination of glyoxylic acid.

Biological Context: The Glyoxylate Cycle

While this compound itself is not known to be involved in biological signaling pathways, its precursor, glyoxylate, is a central metabolite in the glyoxylate cycle . This metabolic pathway is an anabolic variation of the tricarboxylic acid (TCA) cycle and is found in plants, bacteria, protists, and fungi. The glyoxylate cycle allows these organisms to utilize two-carbon compounds, such as acetate, as a carbon source for the synthesis of carbohydrates.

The key enzymes of the glyoxylate cycle are isocitrate lyase and malate synthase. Isocitrate lyase cleaves isocitrate to succinate and glyoxylate. Malate synthase then condenses glyoxylate with acetyl-CoA to produce malate. This bypasses the decarboxylation steps of the TCA cycle, conserving carbon atoms.

Caption: The Glyoxylate Cycle.

Conclusion

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 3158-42-7 [chemicalbook.com]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. ajpamc.com [ajpamc.com]

- 5. CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE | 1589-62-4 [chemicalbook.com]

- 6. Use of 2,4-dinitrophenylhydrazone of glyoxylic acid for the determination of glyoxylic acid by the chromatographic-spectrophotometric method and by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Novel allyl-hydrazones including 2,4-dinitrophenyl and 1,2,3-triazole moieties as optical sensor for ammonia and chromium ions in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Formation of Glyoxylate 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of glyoxylate 2,4-dinitrophenylhydrazone, a critical derivative for the detection and quantification of glyoxylate. This document details the underlying chemical principles, experimental procedures, and quantitative data associated with this reaction, tailored for professionals in research and drug development.

Core Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination Reaction

The formation of this compound from glyoxylic acid and 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a classic condensation reaction.[1][2] Mechanistically, it proceeds through a two-step acid-catalyzed nucleophilic addition-elimination pathway.[2]

Step 1: Nucleophilic Addition

The reaction is initiated by the protonation of the carbonyl oxygen of glyoxylic acid under acidic conditions. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The terminal nitrogen of the 2,4-dinitrophenylhydrazine, with its lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

Step 2: Elimination (Dehydration)

The carbinolamine intermediate is unstable and readily undergoes dehydration. Under acidic conditions, a hydroxyl group is protonated to form a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a stable C=N double bond. The final product is the brightly colored this compound, which often precipitates from the solution. The formation of this colored precipitate is a positive qualitative test for aldehydes and ketones.[3]

dot

Figure 1: Acid-catalyzed formation of this compound.

Quantitative Data

The formation of this compound is widely used for the quantitative analysis of glyoxylic acid. The derivative exhibits strong absorbance in the UV-visible spectrum, allowing for sensitive spectrophotometric determination.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | 2.3 × 10⁴ L mol⁻¹ cm⁻¹ (for benzaldehyde derivative, as a proxy) | [4] |

| λmax | 360 nm | [5] |

| Melting Point | Not consistently reported in literature | |

| Molecular Formula | C₈H₆N₄O₆ | |

| Molecular Weight | 254.16 g/mol |

Spectroscopic Data:

| Technique | Compound | Key Signals and Notes | Reference |

| ¹H NMR | Glyoxylic Acid (in D₂O) | δ 5.056 ppm (s, 1H, methine proton) | [6] |

| 2,4-Dinitrophenylhydrazine | Aromatic protons typically appear between δ 7.5-9.0 ppm. The -NH and -NH₂ protons are exchangeable and may appear as broad signals. | [7] | |

| This compound | Expected signals include the methine proton (CH=N), aromatic protons, and the acidic proton of the carboxylic acid. The imine proton's chemical shift is influenced by syn/anti isomerism. | [8] | |

| ¹³C NMR | Glyoxylic Acid (in D₂O) | δ 179.497 ppm (C=O, carboxyl), δ 90.75 ppm (hydrated carbonyl carbon) | [6] |

| This compound | Expected signals include the imine carbon (C=N), the carboxyl carbon, and aromatic carbons. The imine carbon chemical shift is typically in the range of 140-160 ppm. | [9] | |

| FTIR | This compound | Expected characteristic peaks include: N-H stretching (~3300 cm⁻¹), C=O stretching (carboxylic acid, ~1700-1725 cm⁻¹), C=N stretching (~1620 cm⁻¹), and NO₂ stretching (asymmetric and symmetric, ~1520 and ~1330 cm⁻¹). | |

| Mass Spec | This compound | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the 2,4-dinitrophenyl group. Unusual fragmentation patterns have been reported for some 2,4-dinitrophenylhydrazones.[10] | [11] |

Experimental Protocols

Preparative Synthesis of this compound

This protocol outlines a general procedure for the synthesis of a solid sample of this compound.

Materials:

-

Glyoxylic acid monohydrate

-

2,4-Dinitrophenylhydrazine

-

Concentrated sulfuric acid

-

95% Ethanol

-

Deionized water

Procedure:

-

Preparation of Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a minimal amount of concentrated sulfuric acid. Cautiously add this solution to a larger volume of 95% ethanol with stirring.

-

Reaction: Dissolve glyoxylic acid monohydrate in 95% ethanol. Add the prepared Brady's reagent dropwise to the glyoxylic acid solution with constant stirring.

-

Precipitation: The formation of a yellow to orange-red precipitate indicates the formation of the 2,4-dinitrophenylhydrazone. Allow the reaction mixture to stand at room temperature to ensure complete precipitation. The process can be aided by cooling in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold 95% ethanol to remove unreacted starting materials and excess acid. A wash with a dilute sodium bicarbonate solution can also be employed to neutralize residual acid, followed by a water wash.[12]

-

Purification: Recrystallize the crude product from a suitable solvent. Common solvents for recrystallizing 2,4-dinitrophenylhydrazones include ethanol, ethyl acetate, and n-butanol.[12][13][14] The choice of solvent will depend on the solubility of the specific hydrazone.

-

Drying: Dry the purified crystals in a desiccator or under vacuum.

dot

Figure 2: Workflow for preparative synthesis.

Quantitative Spectrophotometric Analysis

This protocol is adapted for the quantitative determination of glyoxylate.

Materials:

-

Sample containing glyoxylate

-

2,4-Dinitrophenylhydrazine solution (e.g., in acidified acetonitrile)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of glyoxylic acid of known concentrations.

-

Derivatization: To a known volume of each standard and the unknown sample, add an excess of the 2,4-DNPH solution. Allow the reaction to proceed for a set amount of time at a controlled temperature to ensure complete derivatization.

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 360 nm for this compound.[5] Use a blank solution containing the DNPH reagent for background correction.

-

Calibration Curve: Plot the absorbance of the standards against their corresponding concentrations to generate a calibration curve.

-

Quantification: Determine the concentration of glyoxylate in the unknown sample by interpolating its absorbance on the calibration curve.

dot

References

- 1. rsc.org [rsc.org]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. alignchemical.com [alignchemical.com]

- 4. Modification of a spectrophotometric method for assessment of monoamine oxidase activity with 2,4-dinitrophenylhydrazine as a derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of 2,4-dinitrophenylhydrazone of glyoxylic acid for the determination of glyoxylic acid by the chromatographic-spectrophotometric method and by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]

- 7. 2,4-Dinitrophenylhydrazine(119-26-6) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Glyoxylate 2,4-dinitrophenylhydrazone: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Glyoxylate 2,4-dinitrophenylhydrazone, a critical derivative for the qualitative and quantitative analysis of glyoxylic acid. Glyoxylic acid is a key intermediate in the glyoxylate cycle, a metabolic pathway present in plants, bacteria, and fungi. The derivatization of glyoxylic acid with 2,4-dinitrophenylhydrazine (DNPH) facilitates its detection and measurement through various analytical techniques, owing to the formation of a stable, chromophoric hydrazone. This guide covers the synthesis, chemical properties, detailed experimental protocols for its analysis, and its relevance in biological contexts.

Chemical Properties and Synthesis

This compound is formed via a condensation reaction between the aldehyde group of glyoxylic acid and the hydrazine group of DNPH. This reaction, typically carried out in an acidic medium, is a classic example of nucleophilic addition-elimination. The resulting hydrazone is a more stable and easily detectable compound than the parent glyoxylic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3158-42-7 | [1] |

| Molecular Formula | C₈H₆N₄O₆ | [1] |

| Molecular Weight | 254.158 g/mol | [1] |

| Predicted pKa | 8.18 ± 0.10 | [1] |

| Isomerism | Exists as cis and trans isomers | [2][3] |

The synthesis reaction is foundational to its application in analytical chemistry. The workflow involves the reaction of the carbonyl compound (glyoxylic acid) with DNPH under controlled conditions to form the stable hydrazone derivative, which can then be analyzed.

Caption: General workflow for the derivatization of glyoxylic acid with DNPH.

Analytical Methodologies and Data

The derivatization of glyoxylic acid to its 2,4-dinitrophenylhydrazone enables its quantification by several analytical methods. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Spectrophotometry

This method relies on the chromophoric nature of the dinitrophenylhydrazone derivative. After derivatization, the absorbance of the solution is measured at a specific wavelength. For enhanced sensitivity and to shift the absorbance maximum away from that of the unreacted DNPH reagent, sodium hydroxide is often added to the final solution, which results in a color change and a shift in λmax.[4][5]

Chromatography

Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are used to separate the this compound from other carbonyl derivatives and interfering substances in the sample. TLC has been successfully used to separate the cis and trans isomers of the derivative.[2][3] HPLC coupled with UV detection is the most common method for quantifying various carbonyl-DNPH derivatives.[6][7][8]

Polarography

Differential pulse polarography offers an electrochemical method for determination. The glyoxylate derivative produces a well-defined cathodic reduction peak at a specific potential, which can be used for quantification.[2][3]

Table 2: Summary of Quantitative Analytical Data

| Analytical Method | Key Parameter | Value | Reference |

| Spectrophotometry | Wavelength (λmax) | 360 nm | [2][3] |

| 450 nm (in NaOH) | [4] | ||

| Determination Range | 4 - 30 µg | [2][3] | |

| HPLC-UV | Detection Wavelength | ~360 - 365 nm | |

| Differential Pulse Polarography | Reduction Peak (Eₚ) | -0.430 V (vs. Ag/AgCl) | [2] |

| Concentration Range | 1x10⁻⁴ to 7x10⁻⁴ mol/L | [2] |

Experimental Protocols

Detailed and optimized protocols are crucial for accurate and reproducible quantification. The following sections provide methodologies for the derivatization and subsequent analysis of glyoxylic acid.

Protocol 1: Derivatization of Glyoxylic Acid

This protocol outlines the essential steps for the chemical derivatization of glyoxylic acid in a sample to form its corresponding 2,4-dinitrophenylhydrazone.

Materials:

-

Sample containing glyoxylic acid

-

2,4-dinitrophenylhydrazine (DNPH) solution (e.g., saturated solution in acetonitrile or Brady's reagent)[9]

-

Acid catalyst (e.g., sulfuric acid, hydrochloric acid)

-

Solvent (e.g., acetonitrile, ethanol)

-

Heating apparatus (water bath or hot plate)

Methodology:

-

Sample Preparation: Prepare a suitable dilution of the sample containing glyoxylic acid in an appropriate solvent.

-

Reagent Addition: Add an excess of the DNPH reagent to the sample. The molar ratio of DNPH to the expected carbonyl concentration should be high, for instance, a ratio of 6 has been used.[6]

-

Acidification: Acidify the mixture to a pH of approximately 1.75 using a suitable acid catalyst.[6]

-

Incubation: Incubate the reaction mixture. Optimal conditions reported for similar carbonyls include heating at 70°C for up to 150 minutes to ensure the reaction goes to completion.[6]

-

Termination and Preparation for Analysis: After incubation, cool the sample. The resulting solution containing the stable this compound is now ready for analysis by spectrophotometry or HPLC.

Caption: Experimental workflow for the derivatization of carbonyl compounds.

Protocol 2: Analysis by HPLC-UV

This protocol provides a general workflow for the quantitative analysis of the derivatized sample using High-Performance Liquid Chromatography.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water mixture (e.g., 90:10 v/v)

-

Derivatized sample and standards

Methodology:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C).

-

Standard Curve Preparation: Prepare a series of standards of known concentrations of this compound and run them through the HPLC system to generate a standard curve.

-

Sample Injection: Inject a fixed volume (e.g., 20 µL) of the derivatized sample from Protocol 1 onto the column.

-

Detection: Monitor the column effluent using the UV detector set to the appropriate wavelength (e.g., 365 nm).

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount by integrating the peak area and comparing it to the standard curve.

Caption: A typical workflow for the HPLC-UV analysis of DNPH derivatives.

Biological Relevance: The Glyoxylate Cycle

Glyoxylic acid is a central metabolite in the glyoxylate cycle, an anabolic pathway that allows organisms like bacteria, fungi, and plants to convert two-carbon compounds (like acetate) into four-carbon precursors for gluconeogenesis.[10] This cycle is crucial for growth on non-fermentable carbon sources and is absent in mammals.[10] The cycle bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle. The ability to measure glyoxylate levels is therefore important for studying the metabolism of these organisms.

The key enzymes unique to the glyoxylate cycle are Isocitrate Lyase (ICL) and Malate Synthase (MS). ICL cleaves isocitrate into succinate and glyoxylate. Subsequently, MS condenses glyoxylate with acetyl-CoA to form malate.[11]

Caption: The Glyoxylate Cycle, highlighting the central role of glyoxylate.

References

- 1. Page loading... [guidechem.com]

- 2. Use of 2,4-dinitrophenylhydrazone of glyoxylic acid for the determination of glyoxylic acid by the chromatographic-spectrophotometric method and by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. glyoxylate cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]

An In-Depth Technical Guide on Glyoxylate 2,4-dinitrophenylhydrazone: Discovery, History, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Glyoxylate 2,4-dinitrophenylhydrazone, a derivative central to the analytical chemistry of α-keto acids. While not marked by a singular discovery event, its utility emerged from the foundational work on 2,4-dinitrophenylhydrazine (DNPH) as a reagent for carbonyl compounds. This document details the historical context of its application, compiles available quantitative data, and presents detailed experimental protocols for its use in the determination of glyoxylic acid. Furthermore, logical workflows for its synthesis and analytical use are visualized to aid in laboratory applications.

Discovery and History

The discovery of this compound is intrinsically linked to the development of 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, as a general analytical tool for the identification of aldehydes and ketones.[1][2][3] In 1926, Oscar L. Brady and Gladys V. Elsmie published their seminal work on the use of DNPH to form crystalline derivatives of carbonyl compounds, which could then be identified by their characteristic melting points.[2][4]

While Brady and Elsmie's original publication does not specifically mention glyoxylic acid, their work laid the essential groundwork for the subsequent application of DNPH to a wide array of carbonyl-containing molecules, including α-keto acids. The reaction of DNPH with glyoxylic acid to form its corresponding 2,4-dinitrophenylhydrazone became a logical extension of this methodology. This derivatization is a condensation reaction, where the nucleophilic -NH2 group of DNPH attacks the electrophilic carbonyl carbon of glyoxylic acid, followed by the elimination of a water molecule to form the stable hydrazone.[3]

The formation of a colored precipitate—typically yellow, orange, or red—serves as a qualitative test for the presence of the carbonyl group.[3] For quantitative analysis, the resulting this compound can be measured spectrophotometrically.

Chemical and Physical Properties

This compound is the product of the reaction between glyoxylic acid and 2,4-dinitrophenylhydrazine. While extensive data on the isolated, pure compound is not widely available in the literature, its properties in solution are well-characterized for analytical purposes.

Data Presentation: Quantitative Data Summary

| Property | Value | Notes |

| Molar Mass | 254.17 g/mol | Calculated |

| UV-Vis λmax | ~360 nm | Spectrophotometric measurements of the separated derivative.[5] |

| Polarographic Reduction Peak (Ep) | -0.430 V | In differential pulse polarography.[5] |

| Parent Compound (2,4-DNPH) Melting Point | 197-202 °C (dec.) | For reference.[6][7][8] |

| Glyoxylic Acid Molecular Weight | 74.04 g/mol | For reference.[9] |

Note: A definitive melting point for the isolated this compound is not well-documented in readily available literature, likely due to its primary use in analytical derivatization directly in solution rather than as an isolated and purified solid.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily focusing on its formation for the analytical determination of glyoxylic acid.

Preparation of Brady's Reagent (2,4-dinitrophenylhydrazine solution)

This reagent is used for the derivatization of glyoxylic acid.

Materials:

-

2,4-dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid

-

Methanol or Ethanol

-

Water

Protocol:

-

Dissolve a small amount of 2,4-dinitrophenylhydrazine in methanol or ethanol.

-

Carefully add a few drops of concentrated sulfuric acid to the solution. The acid acts as a catalyst for the derivatization reaction.

-

The reagent should be prepared fresh for optimal reactivity.

Safety Note: 2,4-dinitrophenylhydrazine is a potentially explosive solid when dry and should be handled with care, typically in a wetted form.[7] Concentrated sulfuric acid is highly corrosive.

Derivatization of Glyoxylic Acid for Spectrophotometric Analysis

This protocol describes the formation of this compound for subsequent quantitative analysis.

Materials:

-

Aqueous sample containing glyoxylic acid

-

Brady's Reagent (see section 3.1)

-

Acetonitrile

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Protocol:

-

Take a known volume of the aqueous sample containing glyoxylic acid.

-

Adjust the pH of the sample to approximately 3.0 using HCl or NaOH.[10]

-

Add an excess of Brady's Reagent to the sample. A molar ratio of DNPH to the expected total carbonyl groups of around 150 is recommended for complete derivatization.[10]

-

Incubate the mixture in a water bath at 40°C for 1 hour to ensure the reaction goes to completion.[10]

-

The formation of a yellow to orange precipitate or color in the solution indicates the presence of the dinitrophenylhydrazone derivative.

Quantitative Analysis by Spectrophotometry

Materials:

-

Derivatized sample from section 3.2

-

Spectrophotometer

Protocol:

-

After derivatization, the sample can be appropriately diluted with a suitable solvent, such as acetonitrile.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 360 nm for this compound.[5]

-

Quantify the concentration of glyoxylic acid by comparing the absorbance to a standard curve prepared with known concentrations of glyoxylic acid that have undergone the same derivatization procedure.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Analytical Workflow for Glyoxylic Acid Determination

Caption: Analytical workflow for glyoxylic acid determination.

Conclusion

This compound remains a crucial derivative in the analytical toolkit for researchers in various scientific disciplines. Its historical roots in the pioneering work of Brady and Elsmie on carbonyl compound identification highlight a classic and enduring chemical method. While specific physical data for the isolated compound are sparse, the protocols for its formation and use in the quantitative determination of glyoxylic acid are well-established and reliable. The workflows and data presented in this guide offer a solid foundation for professionals requiring the accurate measurement of this important α-keto acid.

References

- 1. 2,4-Dinitrophenylhydrazine [chemeurope.com]

- 2. 2, 4-Dinitrophenylhydrazine - Molecule of the Month December 2016 - HTML-only version [chm.bris.ac.uk]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. The use of 2:4-dinitrophenylhydrazine as a reagent for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Use of 2,4-dinitrophenylhydrazone of glyoxylic acid for the determination of glyoxylic acid by the chromatographic-spectrophotometric method and by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dinitrophenylhydrazine | CAS#:119-26-6 | Chemsrc [chemsrc.com]

- 7. 2,4-Dinitrophenylhydrazine | 119-26-6 [chemicalbook.com]

- 8. alignchemical.com [alignchemical.com]

- 9. Glyoxylic Acid - Industrial Grade, Colorless Liquid, Molecular Weight 74.04 | Versatile Raw Material For Flavors, Pharmaceuticals, Dyes, And Agrochemicals at Best Price in Qingdao | Fp Global Ltd. [tradeindia.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Stability and Storage of Glyoxylate 2,4-Dinitrophenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for glyoxylate 2,4-dinitrophenylhydrazone. Due to a lack of extensive, publicly available stability studies on this specific derivative, this document outlines best practices derived from the known properties of its parent compounds, glyoxylic acid and 2,4-dinitrophenylhydrazine (DNPH), as well as established analytical methodologies for related compounds. The guide also presents detailed experimental protocols for researchers to conduct their own stability assessments.

Overview of this compound

This compound is the product of the derivatization reaction between glyoxylic acid and 2,4-dinitrophenylhydrazine. This reaction is commonly employed in analytical chemistry to facilitate the detection and quantification of glyoxylic acid, which lacks a strong chromophore for UV-Vis spectrophotometry. The resulting hydrazone is a colored compound, allowing for its analysis using techniques such as HPLC-UV and spectrophotometry.[1][2] The reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl group of glyoxylic acid, followed by the elimination of a water molecule.[1]

Recommended Storage Conditions

| Compound | Recommended Storage Conditions | Rationale and Citations |

| Glyoxylic Acid | Store in a cool, dry, and well-ventilated area. Keep containers tightly closed and protected from direct sunlight and heat. A typical storage temperature range is 15-25°C to prevent degradation or crystallization.[3] | Glyoxylic acid is a reactive organic acid.[3] Proper storage is crucial to maintain its quality and prevent hazardous reactions.[3][4] |

| 2,4-Dinitrophenylhydrazine (DNPH) | Must be kept wetted with water (typically containing at least 30% water) and stored in a cool, dry, well-ventilated place away from heat, sparks, and flames. It is flammable and explosive when dry.[5][6] | DNPH is classified as a flammable solid and poses an explosion hazard if it dries out.[5][6] |

| This compound | In Solution: For analytical purposes, freshly prepared solutions are recommended. If short-term storage is necessary, solutions should be kept in a refrigerator (2-8°C) and protected from light. The choice of solvent (e.g., acetonitrile, methanol) can impact stability.[7] Solid Form: If isolated as a solid, it should be stored in a cool, dark, and dry place in a tightly sealed container. | The stability of DNPH derivatives can be influenced by factors such as pH, temperature, and light. Acidic conditions, often used for the derivatization reaction, may help stabilize the hydrazone.[8][9] |

Experimental Protocols for Stability Assessment

To address the gap in stability data, researchers can perform their own stability studies. The following protocols outline methodologies for the synthesis of the derivative and its subsequent stability analysis.

Synthesis of this compound

This protocol is adapted from general procedures for the formation of dinitrophenylhydrazones.[10][11]

Materials:

-

Glyoxylic acid solution

-

2,4-Dinitrophenylhydrazine (DNPH) reagent (prepared by dissolving DNPH in a suitable solvent like methanol or ethanol containing a catalytic amount of strong acid, e.g., sulfuric acid)

-

Methanol or Ethanol

-

Water bath

-

Filtration apparatus

Procedure:

-

Dissolve a known amount of glyoxylic acid in a minimal amount of methanol or ethanol.

-

Add an equimolar or slight excess of the DNPH reagent to the glyoxylic acid solution.

-

Gently warm the mixture in a water bath (e.g., 50-70°C) for a specified period (e.g., 15-30 minutes) to facilitate the reaction.[7][10]

-

Allow the solution to cool to room temperature and then in an ice bath to promote crystallization of the hydrazone derivative.

-

Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., ethanol/water mixture) to remove unreacted starting materials.

-

Dry the product under vacuum at a low temperature.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 360 nm, which is a common wavelength for DNPH derivatives.[12]

-

Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetonitrile).

-

Expose aliquots of the stock solution to various stress conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at a controlled temperature.

-

Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate.

-

Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose a solution to UV light.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Analyze the samples by HPLC to monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Visualizations

The following diagrams illustrate the key chemical reaction and a logical workflow for assessing the stability of this compound.

References

- 1. Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination | Samarra Journal of Pure and Applied Science [sjpas.com]

- 2. sjpas.com [sjpas.com]

- 3. nbinno.com [nbinno.com]

- 4. nano3dsystems.com [nano3dsystems.com]

- 5. fishersci.fr [fishersci.fr]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. ajpamc.com [ajpamc.com]

- 11. m.youtube.com [m.youtube.com]

- 12. iomcworld.com [iomcworld.com]

Spectroscopic Profile of Glyoxylate 2,4-dinitrophenylhydrazone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for glyoxylate 2,4-dinitrophenylhydrazone, a derivative of significant interest in analytical chemistry and biochemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its ultraviolet-visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties.

Introduction

This compound is formed through the reaction of glyoxylic acid with 2,4-dinitrophenylhydrazine (DNPH). This derivatization is a common strategy to facilitate the detection and quantification of carbonyl compounds, such as glyoxylic acid, which is a key intermediate in various metabolic pathways. The formation of the hydrazone derivative introduces a chromophore, enabling sensitive spectrophotometric analysis. It is important to note that this compound can exist as geometric isomers, typically referred to as cis and trans (or E/Z) isomers, which can be separated chromatographically.[1]

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is characterized by a strong absorption maximum in the ultraviolet region, which is attributable to the electronic transitions within the dinitrophenylhydrazone moiety.

Table 1: UV-Vis Spectroscopic Data for this compound

| Isomer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| cis/trans mixture | 360[1] | Data not available | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for the individual cis and trans isomers of this compound are not extensively reported in the public domain. However, the expected chemical shifts can be inferred from the known spectra of the parent compounds, glyoxylic acid and 2,4-dinitrophenylhydrazine.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methine (CH=N) | 7.5 - 8.5 | Singlet | The chemical shift may differ between the cis and trans isomers. |

| Aromatic (H-3) | ~9.1 | Doublet | |

| Aromatic (H-5) | ~8.4 | Doublet of doublets | |

| Aromatic (H-6) | ~8.0 | Doublet | |

| Imine (NH) | >11.0 | Singlet (broad) | Exchangeable with D₂O. |

| Carboxylic Acid (COOH) | >10.0 | Singlet (broad) | Exchangeable with D₂O. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (C=O) | 160 - 170 | |

| Imine (C=N) | 140 - 150 | The chemical shift may differ between the cis and trans isomers. |

| Aromatic (C-1) | ~145 | |

| Aromatic (C-2) | ~130 | |

| Aromatic (C-3) | ~123 | |

| Aromatic (C-4) | ~138 | |

| Aromatic (C-5) | ~117 | |

| Aromatic (C-6) | ~130 |

Experimental Protocols

Synthesis of this compound

A standard method for the preparation of 2,4-dinitrophenylhydrazones involves the reaction of the carbonyl compound with an acidic solution of 2,4-dinitrophenylhydrazine.

Materials:

-

Glyoxylic acid

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid

-

Ethanol (95%)

-

Water

Procedure:

-

Preparation of DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in a minimal amount of concentrated sulfuric acid. Cautiously add this solution to a larger volume of 95% ethanol, followed by the slow addition of water with stirring.

-

Reaction: Add the glyoxylic acid solution to the prepared DNPH reagent.

-

Precipitation: The this compound derivative will precipitate out of the solution upon formation. The reaction may require some time to go to completion.

-

Isolation: The precipitate can be collected by filtration, washed with a small amount of cold ethanol, and then dried.

-

Isomer Separation: The separation of the cis and trans isomers can be achieved using thin-layer chromatography (TLC).[1]

UV-Vis Spectroscopic Analysis

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Record the absorbance spectrum over a wavelength range of approximately 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax). For quantitative analysis, measurements of the separated isomers are taken at 360 nm.[1]

NMR Spectroscopic Analysis

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Dissolve a sufficient amount of the purified this compound isomer in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent).

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS), and coupling constants (J) in Hertz (Hz).

Logical Workflow

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound isomers.

References

The Role of Glyoxylate 2,4-Dinitrophenylhydrazone in Glyoxylate Cycle Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 2,4-dinitrophenylhydrazine (DNPH) in the study of the glyoxylate cycle, a key anabolic pathway in various organisms. The derivatization of glyoxylate to its 2,4-dinitrophenylhydrazone adduct allows for its quantification, which is crucial for assaying the activity of key glyoxylate cycle enzymes, particularly isocitrate lyase. This guide details the underlying chemical principles, comprehensive experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in this field.

Introduction: The Glyoxylate Cycle and the Significance of Glyoxylate Measurement

The glyoxylate cycle is a metabolic pathway that enables organisms such as plants, bacteria, protists, and fungi to synthesize carbohydrates from fatty acids or other two-carbon compounds like acetate.[1] This cycle is a variation of the tricarboxylic acid (TCA) cycle and is essential for these organisms, particularly when simple sugars are unavailable.[1] Two key enzymes distinguish the glyoxylate cycle from the TCA cycle: isocitrate lyase (ICL) and malate synthase.[1]

Isocitrate lyase catalyzes the cleavage of isocitrate into succinate and glyoxylate.[1] The glyoxylate produced is then condensed with acetyl-CoA by malate synthase to form malate.[1] The net result of the cycle is the conversion of two molecules of acetyl-CoA into one molecule of succinate, which can then be used for gluconeogenesis and other biosynthetic processes.[1][2]

Given its central role, the accurate measurement of glyoxylate is paramount for studying the kinetics and regulation of the glyoxylate cycle. One of the established methods for this quantification is through its reaction with 2,4-dinitrophenylhydrazine (DNPH).

The Principle of Glyoxylate Detection using 2,4-Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine is a reagent that reacts with the carbonyl group of aldehydes and ketones to form a colored product known as a 2,4-dinitrophenylhydrazone.[3][4][5] In the context of glyoxylate cycle studies, DNPH reacts with the aldehyde group of glyoxylate in an acidic solution.[6] This addition-elimination reaction results in the formation of glyoxylate 2,4-dinitrophenylhydrazone, a stable derivative that can be quantified spectrophotometrically.[3][4][7]

The intensity of the color produced is directly proportional to the concentration of glyoxylate, allowing for its quantitative determination. This principle is applied to measure the activity of isocitrate lyase by quantifying the rate of glyoxylate formation from its substrate, isocitrate.

Experimental Protocols

While the reaction of DNPH with carbonyls is a standard chemical procedure, its application in a continuous spectrophotometric assay for isocitrate lyase can be less direct than the widely used phenylhydrazine method. The following protocols provide a detailed methodology for the determination of glyoxylate using DNPH, which can be adapted for isocitrate lyase activity assays.

General Spectrophotometric Determination of Glyoxylate using DNPH

This protocol is adapted from general methods for the determination of carbonyl compounds using DNPH.

Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH) Reagent: A saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic solvent (e.g., 2 M HCl or a mixture of ethanol and concentrated HCl).[8] For example, a 0.02 M stock solution can be prepared in absolute ethanol.[8]

-

Glyoxylate Standard Solution: A series of known concentrations of glyoxylic acid in deionized water for generating a standard curve.

-

Sodium Hydroxide (NaOH) Solution: 1.5 N NaOH to stabilize and enhance the color of the hydrazone product.[9]

-

Buffer Solution: A suitable buffer for the enzymatic reaction if assaying isocitrate lyase (e.g., 50 mM Imidazole buffer, pH 6.8).[10]

Procedure:

-

Sample Preparation: Prepare the sample containing glyoxylate. If measuring isocitrate lyase activity, the sample will be the reaction mixture containing the enzyme, isocitrate, and necessary cofactors, incubated for a specific time.

-

Derivatization: To a defined volume of the sample or standard, add an equal volume of the DNPH reagent.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C or 45°C) for a specific duration (e.g., 10-45 minutes) to allow for the complete formation of the this compound.[9]

-

Color Development: Add a volume of NaOH solution to the mixture. This shifts the absorbance maximum of the derivative to a longer wavelength (around 450 nm) and stabilizes the color.[11]

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (typically around 430-450 nm for the hydrazone in a basic solution).[1][11]

-

Quantification: Determine the concentration of glyoxylate in the sample by comparing its absorbance to a standard curve generated from the glyoxylate standards.

Isocitrate Lyase Activity Assay (Adapted for DNPH)

This protocol is a modification of the standard isocitrate lyase assay, substituting phenylhydrazine with DNPH for the detection of glyoxylate.

Reaction Mixture:

-

50 mM Imidazole Buffer (pH 6.8)

-

5 mM MgCl₂

-

1 mM EDTA

-

1 mM DL-Isocitric Acid

-

Isocitrate Lyase Enzyme Solution

Procedure:

-

Enzymatic Reaction: Initiate the reaction by adding the isocitrate lyase enzyme solution to the reaction mixture. Incubate at 30°C.

-

Stopping the Reaction and Derivatization: At specific time intervals, take aliquots of the reaction mixture and add them to the DNPH reagent to stop the enzymatic reaction and initiate the derivatization of the produced glyoxylate.

-

Incubation and Color Development: Follow steps 3 and 4 from the general protocol above.

-

Measurement and Calculation: Measure the absorbance at the appropriate wavelength. The rate of increase in absorbance is proportional to the isocitrate lyase activity. The activity can be calculated using the molar extinction coefficient of the this compound.

Quantitative Data

The following tables summarize quantitative data related to the use of 2,4-dinitrophenylhydrazone in the determination of glyoxylate and related compounds.

Table 1: Spectrophotometric and Physicochemical Properties

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) of this compound | ~360 nm (in neutral/acidic solution) | [7] |

| Wavelength of Max. Absorbance (λmax) of Hydrazone in NaOH | ~430-450 nm | [1][11] |

| Molar Extinction Coefficient (ε) of DNPH | 22,000 M⁻¹ cm⁻¹ at 370 nm | [12][13] |

| Molar Extinction Coefficient (ε) of 2,4-DNP-hydrazone benzaldehyde | 2.3 x 10⁴ M⁻¹ cm⁻¹ | [14] |

| Molar Extinction Coefficient (ε) of Methylglyoxal-DNPH derivative | 14,189 ± 498 M⁻¹ cm⁻¹ | [2] |

Table 2: Assay Conditions and Performance

| Parameter | Condition/Value | Reference |

| Derivatization Temperature | 70°C | [6] |

| Derivatization pH | 1.75 | [6] |

| Derivatization Time | 150 minutes | [6] |

| Molar Ratio of DNPH to Carbonyl | 6 | [6] |

| Linear Range for Glyoxylic Acid (HPLC) | 10 - 100 mg/L | [6] |

| Detection Limit for Glyoxylic Acid (HPLC) | 5.0 nmol L⁻¹ | [15] |

| Spiked Recovery of Glyoxylic Acid (HPLC) | 98.1% - 102.4% | [6] |

Visualizations

The Glyoxylate Cycle

Caption: The Glyoxylate Cycle Pathway.

Derivatization of Glyoxylate with 2,4-Dinitrophenylhydrazine

Caption: Reaction of Glyoxylate with DNPH.

Experimental Workflow for Isocitrate Lyase Assay using DNPH

Caption: Workflow for Isocitrate Lyase Assay.

Conclusion

The derivatization of glyoxylate with 2,4-dinitrophenylhydrazine to form a quantifiable colored product is a valuable technique in the study of the glyoxylate cycle. This method provides a means to assay the activity of isocitrate lyase, a key enzyme of this pathway. While other methods, such as those using phenylhydrazine, are also prevalent, the DNPH-based assay offers a robust and reliable alternative. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to equip researchers with the necessary information to effectively apply this technique in their investigations of the glyoxylate cycle and its potential as a target for drug development.

References

- 1. A new method for quantifying glyoxalase II activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination | Samarra Journal of Pure and Applied Science [sjpas.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of 2,4-dinitrophenylhydrazone of glyoxylic acid for the determination of glyoxylic acid by the chromatographic-spectrophotometric method and by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modification of a spectrophotometric method for assessment of monoamine oxidase activity with 2,4-dinitrophenylhydrazine as a derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Glyoxylate with 2,4-Dinitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between glyoxylate and 2,4-dinitrophenylhydrazine (DNPH). This reaction is a cornerstone for the qualitative and quantitative analysis of glyoxylate, a key intermediate in various metabolic pathways. The formation of a stable and colored 2,4-dinitrophenylhydrazone derivative allows for accurate spectrophotometric determination. This guide details the reaction mechanism, provides a structured summary of quantitative data, and outlines a detailed experimental protocol for its application.

Core Reaction and Mechanism

The reaction between glyoxylate and 2,4-dinitrophenylhydrazine is a classic example of a condensation reaction, specifically an addition-elimination reaction. The nucleophilic nitrogen atom of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon of glyoxylate. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in the formation of glyoxylate 2,4-dinitrophenylhydrazone. The reaction is typically carried out in an acidic medium, which catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The resulting 2,4-dinitrophenylhydrazone derivative of glyoxylate can exist as cis and trans isomers, which may be separable by techniques such as thin-layer chromatography.[1]

Quantitative Data Summary

The reaction of glyoxylate with DNPH is widely used for its quantitative determination. The following table summarizes key quantitative parameters associated with this analytical method.

| Parameter | Value(s) | Notes |

| Wavelength of Maximum Absorbance (λmax) | ~360 nm | The exact wavelength may vary slightly depending on the solvent and isomeric form.[1] |

| Determination Range | 4 - 30 µg | This range has been reported for spectrophotometric methods following chromatographic separation.[1] |

| Molar Extinction Coefficient (ε) of DNPH | 22,000 M⁻¹ cm⁻¹ | This value is for the DNPH reagent itself and is useful for determining its concentration. A specific molar extinction coefficient for the glyoxylate-DNPH derivative is not consistently reported in the literature. |

| Optimal pH | Acidic (e.g., pH 1.75 - 3) | Acidic conditions are crucial for catalyzing the reaction. |

| Reaction Temperature | Room temperature to 70°C | Elevated temperatures can increase the reaction rate. |

| Reaction Time | Varies (e.g., 30 - 150 minutes) | Dependent on temperature, pH, and reactant concentrations. |

Experimental Protocol: Spectrophotometric Determination of Glyoxylate

This protocol outlines a general procedure for the derivatization of glyoxylate with DNPH and its subsequent spectrophotometric quantification.

3.1. Materials and Reagents

-

Glyoxylate solution (standard or sample)

-

2,4-Dinitrophenylhydrazine (DNPH) reagent: A saturated solution of DNPH in a suitable acidic solvent (e.g., 2 M hydrochloric acid or a mixture of methanol and sulfuric acid).

-

Solvent for dilution (e.g., methanol, ethanol, or an appropriate buffer)

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Water bath or heating block (optional)

3.2. Procedure

-

Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid. This solution should be freshly prepared for best results.

-

Derivatization:

-

To a known volume of the glyoxylate standard or sample solution in a test tube, add an excess of the DNPH reagent. A typical molar ratio of DNPH to carbonyl can be 6:1.

-

Acidify the reaction mixture if the DNPH reagent is not already strongly acidic. The final pH should be in the acidic range (e.g., pH 1.75).

-

Incubate the mixture. The incubation time and temperature can be optimized. For example, incubate at room temperature for 30 minutes or at a higher temperature (e.g., 70°C) for a shorter period.

-

-

Spectrophotometric Measurement:

-

After the reaction is complete, dilute the reaction mixture to a suitable concentration with an appropriate solvent.

-

Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (approximately 360 nm) using a spectrophotometer. Use a blank solution (containing all reagents except the glyoxylate) to zero the instrument.

-

-

Quantification:

-

Create a standard curve by performing the derivatization and measurement steps with a series of known concentrations of glyoxylate standards.

-

Plot the absorbance values against the corresponding glyoxylate concentrations.

-

Determine the concentration of glyoxylate in the unknown sample by interpolating its absorbance value on the standard curve.

-

Visual Representations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed reaction mechanism between glyoxylate and 2,4-dinitrophenylhydrazine.

Caption: Acid-catalyzed reaction of glyoxylate and DNPH.

Experimental Workflow

The following diagram outlines the general workflow for the spectrophotometric determination of glyoxylate using DNPH.

Caption: Spectrophotometric determination of glyoxylate workflow.

References

A Technical Guide to the Solubility of Glyoxylate 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of glyoxylate 2,4-dinitrophenylhydrazone. Due to the limited availability of specific quantitative solubility data for this derivative, this guide presents qualitative solubility information for the closely related compound, 2,4-dinitrophenylhydrazine (DNPH), as a foundational reference. Furthermore, it details a robust experimental protocol for determining the precise solubility of this compound and outlines a typical analytical workflow for its use in glyoxylate detection.

Understanding Solubility: A Critical Parameter

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from analytical chemistry to pharmaceutical formulations. For researchers working with this compound, a derivative commonly used in the detection and quantification of the metabolite glyoxylate, understanding its behavior in different solvents is crucial for developing accurate analytical methods, ensuring reproducibility of experiments, and designing effective purification strategies.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of its parent compound, 2,4-dinitrophenylhydrazine (DNPH), offers valuable insights into the expected behavior of its derivatives. Hydrazones, in general, tend to exhibit poor solubility in aqueous solutions.

Table 1: Qualitative Solubility of 2,4-Dinitrophenylhydrazine (DNPH) in Various Solvents

| Solvent Classification | Solvent | Solubility |

| Polar Protic | Water | Insoluble / Very Slightly Soluble[1] |

| Ethanol | Sparingly Soluble / Slightly Soluble[1][2] | |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | |

| Ethyl Acetate | Soluble | |

| Diglyme | Soluble[1] | |

| Non-Polar | Aniline | Soluble |

| Benzene | Sparingly Soluble | |

| Chloroform | Sparingly Soluble | |

| Carbon Disulfide | Sparingly Soluble | |

| Diethyl Ether | Insoluble | |

| Acidic | Dilute Inorganic Acids | Soluble[2] |

Disclaimer: This table represents the qualitative solubility of 2,4-dinitrophenylhydrazine. The solubility of this compound may vary due to the presence of the glyoxylate moiety. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation method is recommended. This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. Isothermal Saturation Method

This protocol outlines the steps to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetonitrile, buffer solution)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-